4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

P2X3 receptor antagonist Medicinal chemistry Drug intermediate synthesis

Researchers developing P2X3 receptor antagonists for chronic pain and overactive bladder require the para-substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid regioisomer-meta-substituted analogs are pharmacologically inactive. This compound is the validated Groebke-Blackburn core acid for solid-phase combinatorial library synthesis, delivering >90% purity final products without chromatography. Scale multigram batches as a single stable intermediate for parallel derivatization into diverse 4-(imidazo[1,2-a]pyridin-2-yl)benzamide antagonists with a 65% overall yield advantage over alternative routes.

Molecular Formula C14H10N2O2
Molecular Weight 238.24
CAS No. 175153-35-2
Cat. No. B1653124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
CAS175153-35-2
Molecular FormulaC14H10N2O2
Molecular Weight238.24
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,(H,17,18)
InChIKeyAHJHOESKCGHHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: Key Intermediate for P2X3 Antagonists & Libraries


4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS 175153-35-2), molecular formula C14H10N2O2, is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core fused at the 2-position to a para-benzoic acid moiety . This compound serves as the foundational intermediate for synthesizing a class of substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide P2X3 receptor antagonists under development for chronic pain and overactive bladder indications [1]. It is also established as a privileged Groebke-Blackburn-type core acid for solid-phase combinatorial library construction [2]. The compound is commercially available with reported purity specifications of 97–98% .

Synthetic Workflow Key intermediate for P2X3 antagonist benzamide series
Library Construction Validated Groebke-Blackburn core acid for solid-phase combinatorial libraries
Coupling Handle Para-carboxyl enables direct amide bond formation for diverse derivatization

4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: Irreplaceable Core


In-class imidazopyridine benzoic acid analogs are not interchangeable due to regiospecific structural requirements that govern both synthetic utility and downstream biological activity. Regioisomers such as 3-(imidazo[1,2-a]pyridin-2-yl)benzoic acid possess a meta-carboxyl substitution, which alters the spatial orientation of the carboxylic acid handle and prevents access to the same para-substituted benzamide pharmacophore . Patent disclosures explicitly identify 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid as the required intermediate for generating the target 4-(imidazo[1,2-a]pyridin-2-yl)benzamide series, with no alternative regioisomer specified as a viable substitute [1]. Furthermore, heteroatom substitutions or additional ring substituents on the imidazopyridine core introduce steric and electronic perturbations that invalidate comparative activity and synthetic compatibility data [2].

Meta- or ortho-substituted regioisomers alter pharmacophore orientation and are not specified in the target P2X3 antagonist patent series.
Heteroatom or ring substituent modifications on the imidazopyridine core may introduce steric and electronic deviations from the disclosed structure-activity relationships.
Pre-functionalized cores with fixed substituents limit downstream diversification flexibility compared to the unsubstituted building block.

4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: Quantitative Differentiation


Synthesis Yield Advantage for P2X3 Antagonists

In the synthesis of P2X3 receptor antagonists, 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid serves as the critical intermediate for constructing the 4-(imidazo[1,2-a]pyridin-2-yl)benzamide core. Patent data demonstrate that this specific para-substituted acid intermediate enables a convergent synthetic route with an overall yield of 65% from 4-cyanobenzoic acid precursors [1]. In contrast, alternative intermediates lacking the para-carboxyl handle require additional deprotection or functional group manipulation steps, resulting in reported yields that are consistently 20–30% lower across comparable multi-step sequences [1].

Synthesis Yield
Head-to-head
65% overall yield (para-carboxyl route)
vs 35–45% with alternative intermediates
Supports process scalability for medicinal chemistry supply
Multi-step solution-phase route; absolute yield advantage +20–30%
P2X3 receptor antagonist Medicinal chemistry Drug intermediate synthesis

Solid-Phase Library Purity Advantage

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid has been validated as a privileged Groebke-Blackburn-type core acid for solid-phase library synthesis, achieving multigram-scale production and enabling the generation of 4-(3-acyl- or carbamoylaminoimidazo[1,2-a]pyridin-2-yl)benzamide libraries with significantly enhanced chemical yields and purities compared to solution-phase or on-support core construction methods [1]. Specifically, the protected core acid approach using this compound delivered final products in >90% purity without additional chromatographic purification, whereas on-support imidazopyridine core formation protocols yielded products with 70–80% purity requiring extensive purification [1].

Library Purity
Head-to-head
>90% purity without chromatography
vs 70–80% requiring purification
Eliminates purification bottleneck for high-throughput library production
Solid-phase synthesis on AMEBA resin; parallel library enabled
Combinatorial chemistry Solid-phase synthesis Library production

Para-Carboxyl Regiochemistry for Direct Amide Coupling

The para-carboxyl substitution pattern of 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid enables direct amide bond formation with diverse amine partners to generate the full 4-(imidazo[1,2-a]pyridin-2-yl)benzamide series claimed in patent WO2017097775A1 [1]. In contrast, meta-substituted regioisomers such as 3-(imidazo[1,2-a]pyridin-2-yl)benzoic acid produce meta-benzamide products that are not represented among the active P2X3 antagonist structures disclosed [1]. The para orientation positions the benzamide pharmacophore for optimal interaction with the P2X3 receptor binding pocket, whereas meta-substituted analogs exhibit >100-fold reduction in functional antagonism in cellular calcium flux assays [2].

Regiochemistry
Class-level
Para-substituted: reported IC50 low nanomolar
Meta-substituted: >100-fold lower activity
Para orientation is essential for the active P2X3 antagonist pharmacophore
Cellular calcium flux assay; para series only entry to target benzamides
P2X3 antagonist Structure-activity relationship Amide coupling

Modular Derivatization via Unsubstituted Core

Unlike pre-functionalized analogs such as 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS 900015-43-2) or 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid, which bear fixed substituents that constrain downstream SAR exploration, the unsubstituted imidazopyridine core of 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid permits modular diversification at multiple positions post-core assembly [1]. Solid-phase library protocols demonstrate that this unsubstituted core can be selectively functionalized at the 3-amino position with acyl or carbamoyl groups while preserving the benzoic acid handle for subsequent amidation [1]. Pre-functionalized analogs lack this modularity: their fixed substituents (e.g., 8-CF3, 6-Br, 8-Cl-6-CF3) pre-determine the accessible chemical space and cannot be removed or exchanged without de novo synthesis .

Derivatization Flexibility
Class-level
Unsubstituted core: ≥3 derivatization sites
Pre-functionalized analogs: 1–2 fixed sites
Enables broad SAR exploration without de novo core synthesis
Late-stage acylation, amidation, and C–H functionalization compatible
Building block Late-stage functionalization Derivatization

4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: Best Use Cases


P2X3 Antagonist Leads for Pain and Urology

Use 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid as the key intermediate to prepare diverse 4-(imidazo[1,2-a]pyridin-2-yl)benzamide P2X3 antagonists via amide coupling with primary or secondary amines. This application leverages the compound's para-carboxyl regiochemistry, which is essential for generating the active benzamide pharmacophore—meta-substituted regioisomers produce inactive compounds unsuitable for this target [1]. The synthetic route offers a 65% overall yield advantage compared to alternative intermediates lacking the para-carboxyl handle [1].

Solid-Phase Library Construction for HTS

Employ 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid as the privileged Groebke-Blackburn-type core acid for parallel synthesis of 4-(3-acylamino/carbamoylamino-imidazo[1,2-a]pyridin-2-yl)benzamide libraries on AMEBA resin. This validated protocol delivers final products in >90% purity without chromatography, eliminating purification bottlenecks and enabling rapid library expansion [2].

Multigram-Scale Intermediate Production

Scale the synthesis of 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid to multigram quantities as a stable, storable intermediate for subsequent late-stage diversification. The compound's unsubstituted core permits batch production of a single intermediate that can be split into multiple parallel derivatization streams, improving supply chain efficiency for medicinal chemistry teams requiring diverse analogs [2].

Target Validation Probe Precursor

Use 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid to prepare biotinylated or fluorescently labeled P2X3 probe molecules via the carboxylic acid handle. This enables target engagement assays, cellular imaging, and pull-down experiments to validate P2X3 as a therapeutic target in pain and bladder dysfunction models, supported by the nanomolar potency of derived benzamides in cellular calcium flux assays [3].

Application
Selection Property
Validation Focus
P2X3 Antagonist Lead Synthesis
Para-carboxyl regiospecificity
Amide coupling efficiency and target engagement
Solid-Phase Library Construction
Pre-validated core acid on solid support
Purity and throughput without chromatography
Multigram Intermediate Scale-Up
Unsubstituted core for batch production
Supply chain flexibility and diversification
Target Validation Probe Precursor
Carboxylic acid conjugation handle
Probe labeling and target-engagement assays

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